Introduction: A Novel Building Block for Advanced Synthesis
Introduction: A Novel Building Block for Advanced Synthesis
An In-Depth Technical Guide to the Predicted Chemical Properties of 4,6-Difluoropyridine-2,3-diamine
Disclaimer: 4,6-Difluoropyridine-2,3-diamine is a specialized chemical scaffold for which direct experimental data is not widely available in public literature. This guide, therefore, leverages established principles of physical organic chemistry and extrapolates data from structurally analogous compounds to provide a predictive yet scientifically grounded overview for research and development professionals.
4,6-Difluoropyridine-2,3-diamine represents a unique convergence of functionalities within a single, compact heterocyclic framework. The vicinal diamino groups at the C2 and C3 positions offer a versatile handle for constructing fused ring systems, such as imidazo[4,5-b]pyridines, which are privileged scaffolds in medicinal chemistry. Concurrently, the fluorine atoms at the C4 and C6 positions significantly modulate the electronic properties of the pyridine ring, activating it for subsequent functionalization via nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive analysis of the predicted properties, synthesis, and reactivity of this promising but under-explored molecule.
Core Chemical and Physical Properties
The physical properties of 4,6-Difluoropyridine-2,3-diamine can be estimated by referencing its parent structures, 2,3-diaminopyridine and various difluorinated pyridines. The presence of two amino groups capable of hydrogen bonding is expected to result in a relatively high melting point for a molecule of its size.
| Property | Predicted Value / Description | Rationale / Comparative Data |
| Molecular Formula | C₅H₅F₂N₃ | Derived from structure. |
| Molecular Weight | 145.11 g/mol | Calculated from formula. |
| Appearance | Pale yellow to light brown solid | 2,3-Diaminopyridine is a pale yellow solid[1]. Fluorination typically does not add significant color. |
| Melting Point | > 150 °C | 3,5-Difluoropyridine-2,6-diamine has a melting point of 160°C[2]. The potential for strong intermolecular hydrogen bonding suggests a high melting point. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water and non-polar solvents. | 2,3-Diaminopyridine is soluble in polar organic solvents but has poor solubility in water[1]. The fluorine atoms will increase lipophilicity, likely reducing water solubility further. |
| pKa (Conjugate Acid) | ~ 4-5 | The pKa of pyridine is ~5.2. The two fluorine atoms are strongly electron-withdrawing, which will decrease the basicity of the ring nitrogen. |
Predicted Spectral Data Analysis
Spectroscopic analysis is critical for the identification and characterization of this molecule. The following predictions are based on known spectral data for fluoropyridines and aminopyridines.[3]
| Spectroscopy | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Key Features & Coupling Constants (J) |
| ¹H NMR | δ 6.5-7.0 (aromatic CH), δ 4.5-6.0 (NH₂) | Aromatic CH (H-5): Expected to be a triplet (t) due to coupling with two equivalent fluorine atoms (⁴JH-F ≈ 2-4 Hz). NH₂ Protons: Two broad singlets, potentially exchanging with D₂O. |
| ¹³C NMR | δ 150-165 (C-F), δ 125-145 (C-N), δ 95-110 (C-H) | C4/C6: Large one-bond C-F coupling (¹JC-F ≈ 240-270 Hz). C5: Two-bond C-F coupling (²JC-F ≈ 20-30 Hz). C2/C3: Significant shifts due to amino substitution. |
| ¹⁹F NMR | δ -90 to -120 ppm | A single resonance environment for both fluorine atoms. Expected to be a doublet (d) due to coupling with the H-5 proton (⁴JF-H ≈ 2-4 Hz). |
| IR Spectroscopy | 3300-3500 cm⁻¹ (N-H stretch), 1600-1640 cm⁻¹ (N-H bend), 1100-1300 cm⁻¹ (C-F stretch) | Two distinct bands in the N-H stretching region are characteristic of primary amines. Strong C-F stretching bands are expected. |
| Mass Spectrometry | [M+H]⁺ = 146.05 | Expected exact mass for the protonated molecular ion. |
Synthesis and Mechanistic Insights
Proposed Synthetic Protocol: Sequential SNAr
A viable strategy involves the selective amination of a commercially available starting material like 2,3,4,6-tetrafluoropyridine. The reactivity of halogens in SNAr reactions on pyridine rings is F > Cl > Br > I, and the positions most activated for attack are C2, C4, and C6.[4][5][6]
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Step 1: Selective Mono-amination at C2. React 2,3,4,6-tetrafluoropyridine with a protected amine source (e.g., benzylamine) under controlled, low-temperature conditions. The C2 and C6 positions are most activated. Statistical and steric factors may allow for isolation of the 2-substituted product.
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Step 2: Introduction of the Second Amino Group at C3. The introduction of an electron-donating group at C2 will deactivate the ring slightly but may direct the next substitution to the adjacent C3 position. Reaction with a second equivalent of the amine or a different nitrogen nucleophile would yield the 2,3-diamino-4,6-difluoro intermediate.
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Step 3: Deprotection. If a protected amine like benzylamine was used, a final hydrogenolysis step (e.g., H₂, Pd/C) would be required to remove the benzyl groups and yield the final product.
Chemical Reactivity and Field-Proven Applications
The utility of 4,6-Difluoropyridine-2,3-diamine is derived from its two distinct reactive sites: the vicinal diamines and the activated C-F bonds.
A. Reactivity of the Diamine Moiety
The ortho-diamine functionality is a classic precursor for the synthesis of fused five-membered heterocyclic rings. This is a cornerstone reaction for building complex molecular scaffolds.
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Condensation Reactions: Reaction with 1,2-dicarbonyl compounds (e.g., glyoxal), carboxylic acids, or their derivatives will lead to the formation of the corresponding fused imidazo[4,5-b]pyridine ring system. These scaffolds are of significant interest in drug discovery, particularly as kinase inhibitors.[7]
B. Reactivity of the C-F Bonds via SNAr
The two fluorine atoms strongly activate the C4 and C6 positions toward nucleophilic attack.[4][5] This allows for the sequential and potentially regioselective displacement of the fluoride ions, which are excellent leaving groups in SNAr chemistry.
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Selective Substitution: By carefully controlling reaction conditions (temperature, stoichiometry, nucleophile strength), it may be possible to selectively substitute one fluorine atom over the other. This opens a pathway to a wide variety of tri-substituted pyridine derivatives. Common nucleophiles include alkoxides, thiolates, and amines.
Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound is unavailable, handling precautions should be based on analogous structures.
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Hazard Class: Assumed to be an irritant. Compounds like 2,3-diaminopyridine are classified as skin, eye, and respiratory irritants[8][9].
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids[1].
References
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ResearchGate. (n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (2026). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. PubMed Central. Available from: [Link]
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Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]
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Wiley Online Library. (n.d.). Synthesis of 4,6‐Difluoro‐Tryptophan as a Probe for Protein 19F NMR. ChemistrySelect. Available from: [Link]
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Fluorine Notes. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. Available from: [Link]
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ResearchGate. (2025). (PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. Available from: [Link]
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Organic Syntheses. (n.d.). 2,3-diaminopyridine. Organic Syntheses. Available from: [Link]
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MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. Available from: [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]
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Oakwood Chemical. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Oakwood Chemical. Available from: [Link]
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U.S. Geological Survey. (n.d.). Aromatic fluorine compounds. X. The 2,3- and 2,6-difluoropyridines. USGS.gov. Available from: [Link]
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